molecular formula C19H16N4O7 B11547296 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

Cat. No.: B11547296
M. Wt: 412.4 g/mol
InChI Key: NELRPQFXVTVHOS-UFFVCSGVSA-N
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Description

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate is a complex organic compound with a unique structure that includes a hydrazone linkage, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate typically involves multiple steps. One common approach is the reaction of 2-cyanophenol with chloroacetic acid to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is subsequently reacted with 4-formyl-2-methoxy-3-nitrophenyl acetate under acidic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted phenyl acetates.

Scientific Research Applications

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its hydrazone linkage and nitro group make it particularly interesting for biochemical and medicinal research.

Properties

Molecular Formula

C19H16N4O7

Molecular Weight

412.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

InChI

InChI=1S/C19H16N4O7/c1-12(24)30-16-8-7-14(18(23(26)27)19(16)28-2)10-21-22-17(25)11-29-15-6-4-3-5-13(15)9-20/h3-8,10H,11H2,1-2H3,(H,22,25)/b21-10+

InChI Key

NELRPQFXVTVHOS-UFFVCSGVSA-N

Isomeric SMILES

CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC

Origin of Product

United States

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